3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.03508260 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic chemistry has led to the synthesis and structural characterization of novel compounds derived from thieno[d]pyrimidines, highlighting the versatility of these compounds in the creation of new chemical entities. For example, El Azab and Elkanzi (2014) reported the synthesis of various thieno[d]pyrimidine derivatives, showcasing the potential for developing new materials and pharmaceuticals through innovative chemical synthesis techniques (I. H. El Azab & Nadia Ali Ahmed Elkanzi, 2014). This work underscores the importance of thieno[d]pyrimidines as a scaffold for chemical innovation.
Antimicrobial Activity
The antimicrobial properties of thieno[d]pyrimidine derivatives have been a subject of interest in medicinal chemistry. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines and tested their antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).
Chemical Reactivity and Structural Insights
Further research into the reactivity and structural characteristics of thieno[d]pyrimidine derivatives was conducted by Glidewell, Low, Marchal, and Quesada (2003), who studied the polymorphism and hydrogen bonding of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, providing valuable insights into the molecular arrangements and interactions that govern the properties of these compounds (C. Glidewell, J. N. Low, A. Marchal, & A. Quesada, 2003).
Quantum Chemical Studies
The electronic structure and reactivity of substituted thieno[d]pyrimidin-4-ones were explored through quantum chemical studies by Mamarahmonov et al. (2014), who examined the ipso-substitution mechanisms, providing a deeper understanding of the chemical behavior of these molecules at the atomic level (M. K. Mamarahmonov, L. I. Belen’kii, N. D. Chuvylkin, M. A. Ashirmatov, B. Elmuradov, I. Ortikov, A. Kodirov, & Kh. M. Shakhidoyatov, 2014).
Novel Transformations and Synthesis Pathways
The exploration of novel synthetic pathways and transformations of thieno[d]pyrimidine compounds has been a fruitful area of research. Pokhodylo, Shyyka, Savka, and Obushak (2010) investigated transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, demonstrating the potential for developing new synthetic methods and compounds (N. Pokhodylo, O. Shyyka, R. Savka, & M. Obushak, 2010).
Properties
IUPAC Name |
3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c20-15-13-10-3-1-2-4-11(10)24-14(13)16-8-18(15)17-7-9-5-6-12(23-9)19(21)22/h5-8H,1-4H2/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOYYXCVRNGKR-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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